molecular formula C11H14ClNO2 B1388139 Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride CAS No. 877861-62-6

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

Cat. No. B1388139
CAS RN: 877861-62-6
M. Wt: 227.69 g/mol
InChI Key: YQROFCVHUWWCQO-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride” is a chemical compound with the CAS Number: 877861-62-6 . Its molecular weight is 227.69 . The IUPAC name for this compound is methyl 1,2,3,4-tetrahydro-6-isoquinolinecarboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2.ClH/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Neurodegenerative Disease Research

MTHIC-HCl and its analogs have shown promise in the study of neurodegenerative disorders. They exhibit diverse biological activities against various neurodegenerative conditions due to their ability to interact with neurological pathways .

Infectious Disease Treatment

The compound has been studied for its potential in treating infectious diseases. Its structural analogs have demonstrated significant biological activity against infective pathogens, which could lead to new treatments for infections .

Neuroprotection Mechanisms

MTHIC-HCl is being researched for its neuroprotective properties. It has been found to have a high pharmacological potential and a broad spectrum of action in the brain, which includes protection against neurotoxins .

Substance Abuse Therapy

There is evidence to suggest that MTHIC-HCl could be used in combating substance abuse. It has shown potential as a drug for reducing craving and may have applications in treating addiction .

Monoamine Oxidase (MAO) Inhibition

MTHIC-HCl has been implicated in the physiological significance of endogenous MAO inhibitors. It may play a role in the control of neurotransmitter function and prevention of neurotoxicity related to MAO activity in the brain .

Enzymatic Formation in the Brain

Research indicates that MTHIC-HCl can be enzymatically formed in the brain. This process involves the MTHIC-HCl synthesizing enzyme (MTHIC-HClse), which may have implications for understanding brain chemistry and potential therapeutic applications .

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on developing more chemoselective conditions for the synthesis of similar compounds . Additionally, further studies could investigate the potential biological activities of this compound, given the observed effects of similar tetrahydroisoquinoline analogs .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQROFCVHUWWCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655179
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

CAS RN

877861-62-6
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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